

# Potential off-target effects of SR1555 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SR1555 hydrochloride

Cat. No.: B11929159 Get Quote

# Technical Support Center: SR1555 Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **SR1555 hydrochloride**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

# Frequently Asked Questions (FAQs)

**General Information** 

Q1: What is SR1555 hydrochloride and what is its primary mechanism of action?

SR1555 hydrochloride is a selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORy). Its primary mechanism of action is the inhibition of RORy transcriptional activity. This leads to the suppression of T helper 17 (T(H)17) cell differentiation and function, which are crucial in various autoimmune and inflammatory responses. Additionally, SR1555 has been shown to promote the development of T regulatory (Treg) cells, which play a role in immune suppression.

Q2: What are the main research applications for **SR1555 hydrochloride**?



**SR1555 hydrochloride** is primarily used in preclinical research to investigate the role of RORy in various physiological and pathological processes. Key research areas include:

- · Autoimmune and inflammatory diseases
- Metabolic disorders, such as obesity and insulin resistance
- Certain types of cancer where RORy is implicated

## **Off-Target Effects and Selectivity**

Q3: Is **SR1555 hydrochloride** selective for RORy? Has it been profiled against other nuclear receptors?

SR1555 hydrochloride has been reported to be a selective RORγ inverse agonist. Specifically, it has been shown to be devoid of activity at the Liver X Receptor (LXR), Farnesoid X Receptor (FXR), and Retinoic acid receptor-related Orphan Receptor alpha (RORα)[1].

#### Selectivity Data for SR1555 Hydrochloride

| Target | Activity             |
|--------|----------------------|
| RORy   | Inverse Agonist      |
| LXR    | No activity reported |
| FXR    | No activity reported |
| RORα   | No activity reported |

Q4: Has a broad off-target screening panel (e.g., CEREP panel) been conducted for **SR1555 hydrochloride**?

Currently, there is no publicly available data from a comprehensive off-target screening panel for **SR1555 hydrochloride** against a wide range of receptors, ion channels, and enzymes.

Troubleshooting Unexpected Results



Q5: I am observing an unexpected phenotype in my in vivo/in vitro experiment that doesn't seem to be related to RORy inhibition. What should I do?

While SR1555 is reported to be selective for RORy, the absence of a publicly available broad off-target screening profile means that off-target effects cannot be completely ruled out. Here are some troubleshooting steps:

- Confirm On-Target Activity: First, ensure that you are observing the expected effects of RORy inhibition in your experimental system. This can be done by measuring the expression of known RORy target genes (e.g., IL-17A).
- Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype occurs at a much higher concentration than what is required for RORy inhibition, it may suggest an off-target effect.
- Use a Structurally Different RORy Inverse Agonist: If possible, use a structurally unrelated RORy inverse agonist as a control. If the unexpected phenotype is not observed with the control compound, it is more likely to be an off-target effect of SR1555.
- Consider In Silico Profiling: Computational tools can predict potential off-target interactions based on the chemical structure of SR1555.
- Experimental Off-Target Screening: For critical findings, consider running a commercially available off-target screening panel to identify potential unintended targets of SR1555.

Experimental Workflow for Investigating Unexpected Phenotypes

Caption: Workflow for investigating potential off-target effects of SR1555.

## **Toxicology and Safety**

Q6: Is there any available preclinical toxicology data for **SR1555 hydrochloride**?

There is limited publicly available preclinical toxicology data for **SR1555 hydrochloride**. One study in diet-induced obese mice noted that SR1555 treatment did not alter food intake in lean mice, suggesting a lack of systemic toxicity at the doses tested[2]. However, comprehensive



toxicology studies, such as acute, sub-chronic, and chronic toxicity, as well as genotoxicity and carcinogenicity assessments, have not been publicly reported.

Q7: What are the best practices for assessing the safety of **SR1555 hydrochloride** in my own experiments?

Given the limited publicly available safety data, it is crucial to perform your own safety assessments. Here are some recommendations:

- In Vitro Cytotoxicity: Determine the cytotoxic concentration of SR1555 in your cell lines of interest using assays such as MTT or LDH release.
- In Vivo Tolerability Studies: Before commencing efficacy studies, conduct a dose-range finding tolerability study in your animal model. Monitor for clinical signs of toxicity, body weight changes, and changes in food and water intake.
- Histopathology: At the end of in vivo studies, consider performing histopathological analysis
  of major organs to identify any potential tissue damage.

General Preclinical Safety Assessment Workflow





Click to download full resolution via product page

Caption: A general workflow for the preclinical safety assessment of SR1555.

## **Pharmacokinetics**

Q8: What is the known pharmacokinetic profile of **SR1555 hydrochloride** in preclinical models?

A study in diet-induced obese C57BL/6 mice provides some pharmacokinetic data for SR1555. Following a single administration, plasma concentrations were measured. While the full pharmacokinetic parameters were noted to be in a supplemental figure of the publication and are not fully detailed here, the study reported the following plasma concentrations at 4 hours post-administration[2]:

Plasma Concentration of SR1555 in DIO Mice (4 hours post-dose)

| Dose and Route | Plasma Concentration |
|----------------|----------------------|
| 5 mg/kg i.p.   | > 4 µM               |
| 10 mg/kg i.p.  | > 8 µM               |
| 20 mg/kg p.o.  | > 16 μM              |

The pharmacokinetic analysis in this study was performed using a noncompartmental model[2].

Q9: What is the recommended vehicle for in vivo administration of SR1555 hydrochloride?

In the pharmacokinetic study mentioned above, SR1555 was formulated in 15% Cremophor EL in water for oral gavage[2]. For intraperitoneal injection, a formulation of 15% Cremophor was also used[2]. It is recommended to perform formulation and stability studies for your specific experimental conditions.

## **Experimental Protocols**

Protocol 1: In Vivo Pharmacokinetic Study in Mice



This protocol is based on the methodology described in the study by Solt et al.[2].

#### Materials:

- SR1555 hydrochloride
- Vehicle (e.g., 15% Cremophor EL in water)
- C57BL/6 mice
- Oral gavage needles or injection needles for the desired route of administration
- Blood collection supplies (e.g., lithium-heparin-coated capillary tubes)
- Centrifuge
- LC-MS/MS system

#### Procedure:

- Fast animals overnight, if required by the study design.
- Prepare the dosing formulation of **SR1555 hydrochloride** in the chosen vehicle.
- Administer SR1555 to mice at the desired dose and route.
- Collect blood samples at predetermined time points (e.g., 15, 30, 60, 120, 240, 360, 480, and 1440 minutes post-dose).
- Process blood samples to separate plasma by centrifugation.
- Store plasma samples at -80°C until analysis.
- Analyze plasma concentrations of SR1555 using a validated LC-MS/MS method.
- Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using noncompartmental analysis software.

#### **RORy Signaling Pathway**





Click to download full resolution via product page

Caption: Simplified signaling pathway of RORy and the inhibitory action of SR1555.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. SR1555 hydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 2. Antiobesity Effect of a Small Molecule Repressor of RORy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential off-target effects of SR1555 hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929159#potential-off-target-effects-of-sr1555-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com